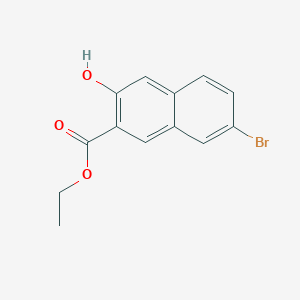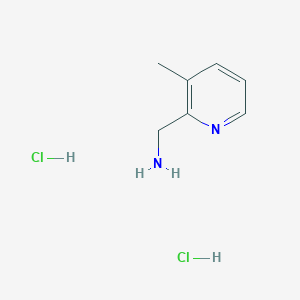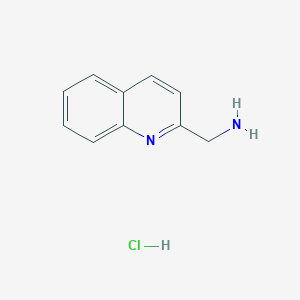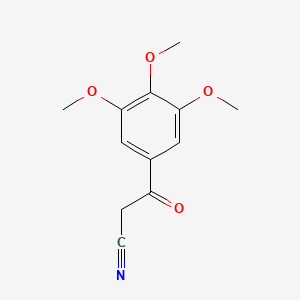
(5-(Methoxymethyl)pyridin-3-yl)boronic acid
概要
説明
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO3. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in various chemical reactions.
準備方法
The synthesis of (5-(Methoxymethyl)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated pyridine reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
(5-(Methoxymethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halogenated compounds to form new carbon-carbon bonds. This reaction is facilitated by palladium catalysts and bases like potassium carbonate.
Addition: The compound can also undergo addition reactions with various nucleophiles, leading to the formation of new boron-containing compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic esters or acids.
科学的研究の応用
(5-(Methoxymethyl)pyridin-3-yl)boronic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-boron bonds makes it valuable in cross-coupling reactions.
Biology: Boronic acids are known to inhibit proteases and other enzymes, making them useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: This compound is explored for its potential in drug development, particularly in designing inhibitors for enzymes involved in diseases such as cancer and diabetes.
Industry: In industrial applications, boronic acids are used in the production of materials such as polymers and as intermediates in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (5-(Methoxymethyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic groups in biological molecules. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets often include serine proteases and other enzymes with nucleophilic active sites. The pathways involved in its action are typically related to the inhibition of enzyme activity, leading to downstream effects on cellular processes.
類似化合物との比較
(5-(Methoxymethyl)pyridin-3-yl)boronic acid can be compared with other boronic acids, such as (5-Methoxypyridin-3-yl)boronic acid and (4-Methoxymethylphenyl)boronic acid. While these compounds share the boronic acid functional group, they differ in their substituents and overall structure, which can influence their reactivity and applications.
(5-Methoxypyridin-3-yl)boronic acid: Similar in structure but lacks the methoxymethyl group, which can affect its reactivity and binding properties.
(4-Methoxymethylphenyl)boronic acid: Contains a phenyl ring instead of a pyridine ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and binding characteristics compared to other boronic acids.
特性
IUPAC Name |
[5-(methoxymethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCICXPYHZCXDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598953 | |
| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200204-95-1 | |
| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














